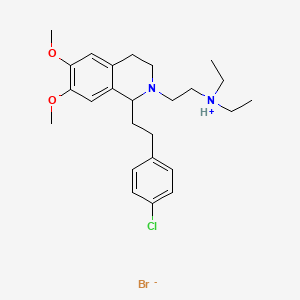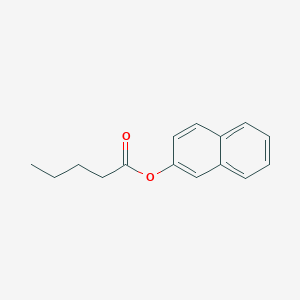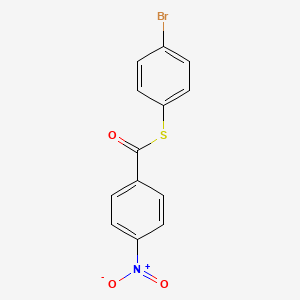
S-(4-bromophenyl) 4-nitrobenzenecarbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-(4-bromophenyl) 4-nitrobenzenecarbothioate: is an organic compound with the molecular formula C13H8BrNO3S It is characterized by the presence of a bromophenyl group and a nitrobenzenecarbothioate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-(4-bromophenyl) 4-nitrobenzenecarbothioate typically involves the reaction of 4-bromothiophenol with 4-nitrobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine, which acts as a catalyst. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and automated systems helps in achieving consistent product quality and efficient production .
Chemical Reactions Analysis
Types of Reactions: S-(4-bromophenyl) 4-nitrobenzenecarbothioate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as tin(II) chloride and iron powder are used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly employed.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: S-(4-bromophenyl) 4-nitrobenzenecarbothioate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is used in the development of new materials .
Biology: In biological research, this compound is used to study enzyme interactions and protein-ligand binding. It is also employed in the development of new biochemical assays .
Medicine: Its unique structure allows for the exploration of novel therapeutic targets .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. It is also utilized in the development of new catalysts and reagents .
Mechanism of Action
The mechanism of action of S-(4-bromophenyl) 4-nitrobenzenecarbothioate involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. The bromophenyl group and nitrobenzenecarbothioate moiety play crucial roles in these interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- 4-bromophenyl 4-nitrobenzoate
- 4-bromophenyl 4-bromobenzoate
- 4-bromophenyl sulfonylbenzoyl derivatives
Uniqueness: S-(4-bromophenyl) 4-nitrobenzenecarbothioate is unique due to the presence of both a bromophenyl group and a nitrobenzenecarbothioate moiety. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
Properties
CAS No. |
6631-85-2 |
|---|---|
Molecular Formula |
C13H8BrNO3S |
Molecular Weight |
338.18 g/mol |
IUPAC Name |
S-(4-bromophenyl) 4-nitrobenzenecarbothioate |
InChI |
InChI=1S/C13H8BrNO3S/c14-10-3-7-12(8-4-10)19-13(16)9-1-5-11(6-2-9)15(17)18/h1-8H |
InChI Key |
GQEJBOKWERNZLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)SC2=CC=C(C=C2)Br)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



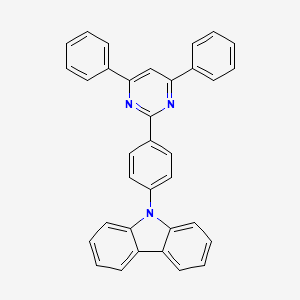
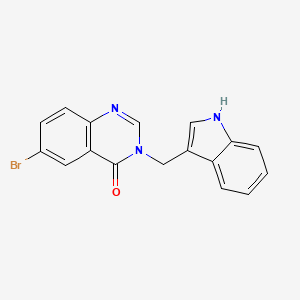
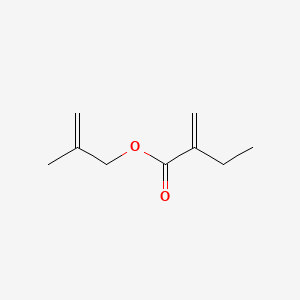


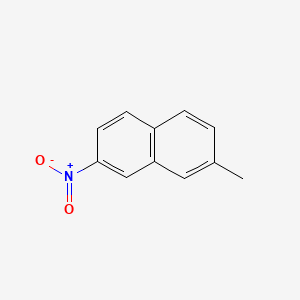
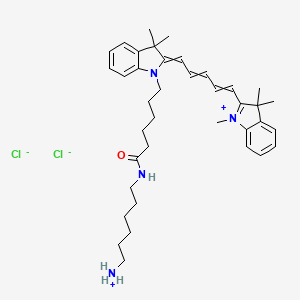
![1,3-Benzenedisulfonic acid, 4-[bis(2,3,6,7-tetrahydro-8-hydroxy-1h,5h-benzo[ij]quinolizin-9-yl)methyl]-](/img/structure/B13780821.png)
![3Beta-hydroxy-5-cholestene 3-[6-(1-pyrene)hexanoate]](/img/structure/B13780823.png)
![N-[3-[(M-Tolyl)amino]allylidene]-M-toluidine monohydrochloride](/img/structure/B13780829.png)
